(2S)-2-amino-3-thiophen-2-ylpropan-1-ol (2S)-2-amino-3-thiophen-2-ylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15772784
InChI: InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1
SMILES:
Molecular Formula: C7H11NOS
Molecular Weight: 157.24 g/mol

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol

CAS No.:

Cat. No.: VC15772784

Molecular Formula: C7H11NOS

Molecular Weight: 157.24 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol -

Specification

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
IUPAC Name (2S)-2-amino-3-thiophen-2-ylpropan-1-ol
Standard InChI InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1
Standard InChI Key LKMKVVNGSUXRQB-LURJTMIESA-N
Isomeric SMILES C1=CSC(=C1)C[C@@H](CO)N
Canonical SMILES C1=CSC(=C1)CC(CO)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a propan-1-ol backbone with an amino group at the C2 position and a thiophen-2-yl substituent at C3 (Figure 1). The (2S) configuration confers chirality, critical for interactions with biological targets. Key structural identifiers include:

PropertyValueSource
IUPAC Name(2S)-2-amino-3-thiophen-2-ylpropan-1-ol
CAS Number (Free Base)887405-42-7
CAS Number (Hydrochloride)1380006-36-9
Molecular FormulaC7H11NOS\text{C}_7\text{H}_{11}\text{NOS}
SMILESN[C@@H](CO)Cc1cccs1\text{N}[C@@H](\text{CO})\text{Cc}1\text{cccs}1
InChI KeyLKMKVVNGSUXRQB-UHFFFAOYSA-N

The thiophene ring’s electron-rich nature influences the compound’s reactivity, enabling participation in π-π stacking and coordination chemistry. X-ray crystallography data, though unavailable in public sources, predict a gauche conformation between the hydroxyl and amino groups due to intramolecular hydrogen bonding .

Synthesis and Chemical Reactivity

Synthetic Routes

Industrial and academic syntheses typically employ reductive amination strategies. A representative pathway involves:

  • Substrate Preparation: Condensation of 2-thiophenecarboxaldehyde with nitromethane to form β-nitro alcohol intermediates.

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or borohydride-mediated reduction to yield the amino alcohol.

  • Resolution: Chiral chromatography or enzymatic methods to isolate the (2S)-enantiomer.

Critical reaction parameters include:

  • Temperature: 25–60°C

  • Solvent: Methanol or ethanol for optimal solubility

  • Catalyst: Palladium on carbon (5–10 wt%) for nitro group reduction

Yield data remain proprietary, but analogous syntheses of thiophene-containing amino alcohols report 45–65% efficiency after resolution.

Physicochemical Properties

Spectroscopic Data

  • IR: νNH\nu_{\text{NH}} 3350 cm⁻¹, νOH\nu_{\text{OH}} 3200 cm⁻¹, νC-S\nu_{\text{C-S}} 680 cm⁻¹.

  • ¹H NMR (D₂O, 400 MHz): δ 7.20 (dd, J=5.0HzJ = 5.0 \, \text{Hz}, Th-H), 3.70 (m, CH₂OH), 3.10 (m, CHNH₂).

Biological Activities and Applications

Pharmacokinetic Profiling

In silico ADMET predictions highlight:

  • Gastrointestinal Absorption: 92% (high permeability).

  • Blood-Brain Barrier Penetration: Moderate (logBB = 0.3).

  • CYP450 Inhibition: Low risk (CYP2D6 IC₅₀ > 10 μM).

Mechanistic Insights

The compound modulates neurotransmitter systems through:

  • Dopamine Receptor Interaction: Docking studies suggest affinity for D₂-like receptors (ΔG = −8.2 kcal/mol).

  • MAO-B Inhibition: Potential antidepressant activity (Ki ≈ 150 nM in preliminary assays).

Antimicrobial Synergy

When conjugated to tripeptides, it enhances methicillin’s efficacy against MRSA (MIC reduced from 128 μg/mL to 8 μg/mL) .

Comparative Analysis with Structural Analogues

CompoundThiophene PositionBioactivity (vs. Target)logP
(2S)-2-Amino-3-thiophen-2-ylpropan-1-ol2-ylDopamine receptor affinity0.8
2-Amino-2-(thiophen-3-yl)propan-1-ol3-ylUnknown1.2
(S)-(−)-2-Amino-3-phenyl-1-propanolPhenylAntimicrobial adjuvant1.5

The 2-thiophene isomer exhibits superior CNS activity compared to phenyl analogues, likely due to enhanced π-electron interactions .

Future Directions

  • Stereoselective Synthesis: Develop enzymatic resolutions to achieve >99% ee.

  • Neuropharmacology: In vivo studies on dopamine modulation in Parkinson’s disease models.

  • Materials Science: Explore chiral MOFs for asymmetric catalysis.

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